

# synthesis of celecoxib using 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone

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## Compound of Interest

Compound Name: 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone

Cat. No.: B1269269

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## Application Notes & Protocols for the Synthesis of Celecoxib

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, albeit theoretical, application note and protocol for the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib, starting from **2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone**. While this starting material is not conventionally used, this protocol outlines a plausible synthetic route based on established chemical transformations. Additionally, the mechanism of action of Celecoxib is detailed with a corresponding signaling pathway diagram.

## Introduction

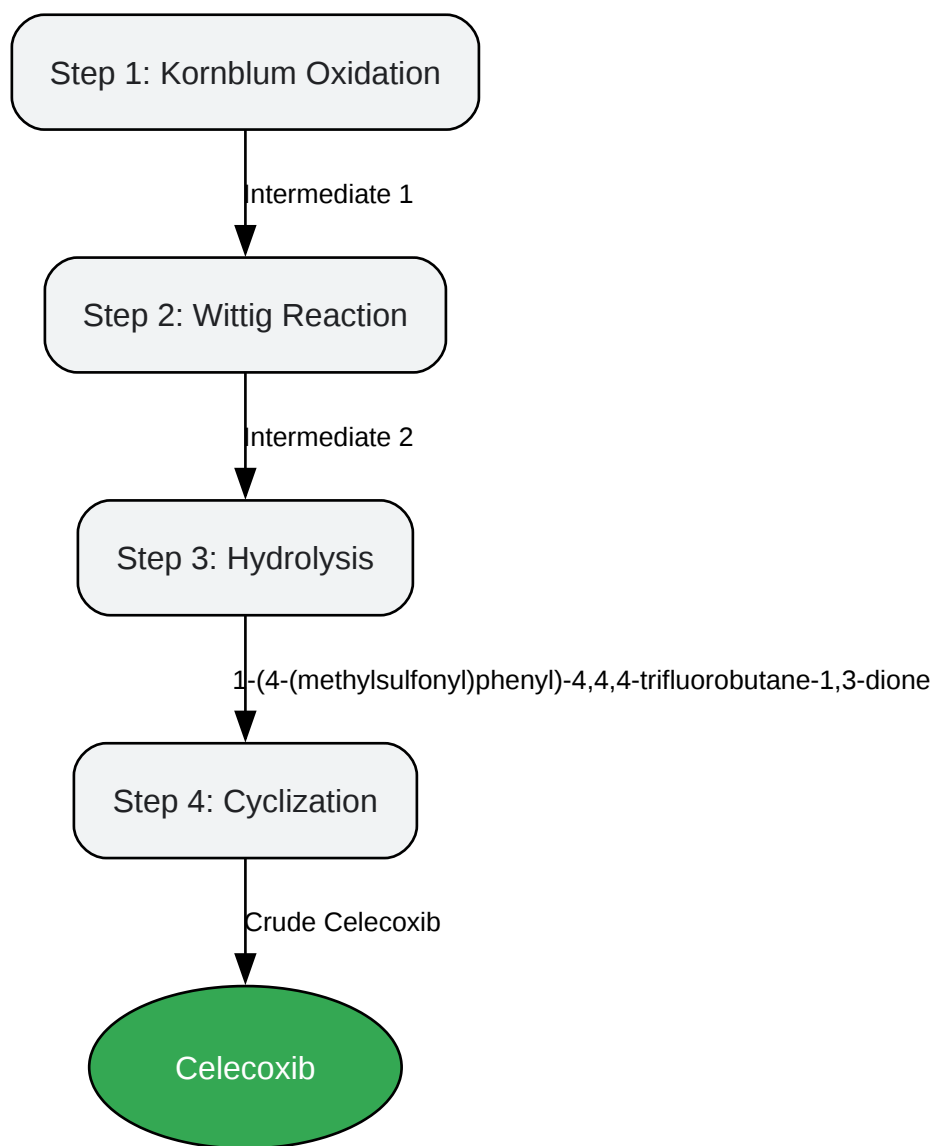
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[1] The selective inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain.[2] This targeted approach minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2]

The standard synthesis of celecoxib typically involves the condensation of a 1,3-diketone with 4-sulfamoylphenylhydrazine.[3][4] This document proposes a novel synthetic pathway commencing with **2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone**.

## Proposed Synthesis of Celecoxib

The proposed synthesis is a multi-step process involving the formation of a key 1,3-diketone intermediate followed by a cyclization reaction to form the pyrazole core of celecoxib.

### Experimental Workflow



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Caption: Proposed workflow for the synthesis of Celecoxib.

### Experimental Protocols

## Materials and Methods

- **2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone**

- Dimethyl sulfoxide (DMSO)
- Sodium bicarbonate
- (Trifluoromethyl)triphenylphosphonium bromide
- n-Butyllithium (n-BuLi)
- Tetrahydrofuran (THF)
- Hydrochloric acid (HCl)
- 4-Hydrazinobenzenesulfonamide hydrochloride
- Ethanol
- Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

## Step 1: Synthesis of 1-(4-(methylsulfonyl)phenyl)ethane-1,2-dione (Intermediate 1)

This step involves the Kornblum oxidation of the starting alpha-bromo ketone.

- Dissolve **2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone** (1 eq) in dimethyl sulfoxide (DMSO).
- Add sodium bicarbonate (2 eq) to the solution.
- Heat the reaction mixture at 100 °C for 3 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-water.
- Extract the product with ethyl acetate.

- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Intermediate 1.

Step 2: Synthesis of (E/Z)-1-(4-(methylsulfonyl)phenyl)-4,4,4-trifluorobut-2-en-1-one (Intermediate 2)

This step utilizes a Wittig reaction to introduce the trifluoromethyl group.

- Suspend (Trifluoromethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).
- Cool the suspension to -78 °C.
- Add n-Butyllithium (1.1 eq) dropwise to generate the ylide.
- Stir the mixture for 1 hour at -78 °C.
- Add a solution of Intermediate 1 (1 eq) in THF dropwise.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
- Purify the crude product by column chromatography to obtain Intermediate 2.

Step 3: Synthesis of 1-(4-(methylsulfonyl)phenyl)-4,4,4-trifluorobutane-1,3-dione

This step involves the hydrolysis of the enone to the desired 1,3-diketone.

- Dissolve Intermediate 2 (1 eq) in a mixture of THF and water.
- Add a catalytic amount of a strong acid (e.g., HCl).
- Reflux the mixture for 4-6 hours, monitoring by TLC.

- Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
- Extract the product with ethyl acetate.
- Dry the organic layer and concentrate under reduced pressure to yield the 1,3-diketone.

#### Step 4: Synthesis of Celecoxib

This final step is a cyclization reaction to form the pyrazole ring.

- Dissolve the 1,3-diketone from Step 3 (1 eq) and 4-Hydrazinobenzenesulfonamide hydrochloride (1 eq) in ethanol.
- Heat the mixture to reflux for 6 hours.
- Monitor the reaction by TLC.
- Upon completion, cool the reaction mixture to room temperature to allow for crystallization of the product.
- Filter the solid, wash with cold ethanol, and dry under vacuum to yield crude Celecoxib.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/isopropanol).

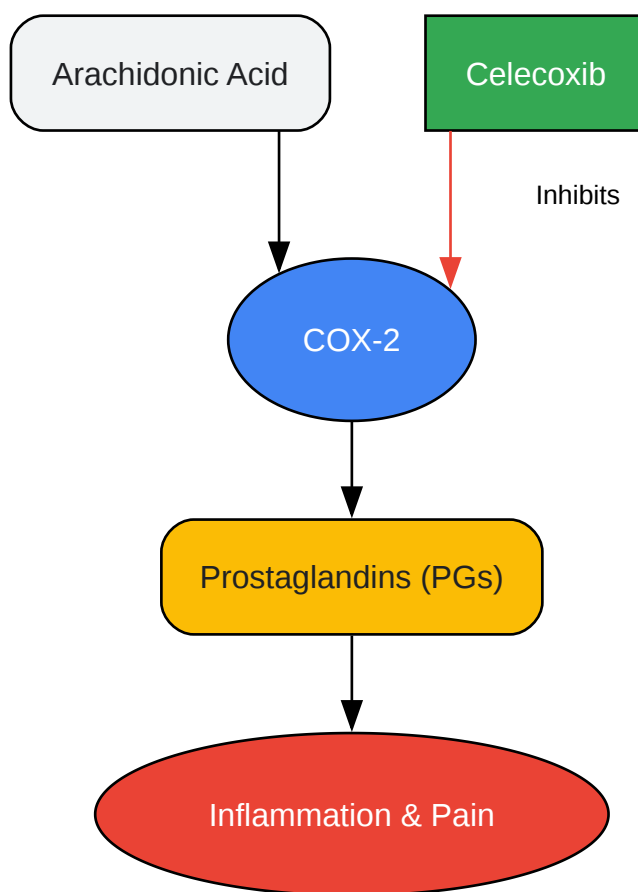
## Quantitative Data Summary

Compound	Molecular Formula	Molecular Weight (g/mol )	Theoretical Yield (g) per mole of starting material
2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone	C <sub>9</sub> H <sub>9</sub> BrO <sub>3</sub> S	293.14	N/A
Intermediate 1	C <sub>9</sub> H <sub>8</sub> O <sub>4</sub> S	212.22	212.22
Intermediate 2	C <sub>10</sub> H <sub>7</sub> F <sub>3</sub> O <sub>3</sub> S	276.22	276.22
1-(4-(methylsulfonyl)phenyl)-4,4,4-trifluorobutane-1,3-dione	C <sub>11</sub> H <sub>9</sub> F <sub>3</sub> O <sub>4</sub> S	306.25	306.25
Celecoxib	C <sub>17</sub> H <sub>14</sub> F <sub>3</sub> N <sub>3</sub> O <sub>2</sub> S	381.37	381.37

## Mechanism of Action of Celecoxib

Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the conversion of arachidonic acid into prostaglandins, specifically those involved in inflammation and pain.<sup>[5]</sup> Unlike non-selective NSAIDs, it has a much lower affinity for the COX-1 enzyme, which is involved in protecting the stomach lining and platelet aggregation.<sup>[2]</sup> This selectivity is attributed to the bulkier sulfonamide side chain of celecoxib, which can fit into the larger active site of the COX-2 enzyme but not the narrower active site of COX-1.<sup>[2]</sup>

## Signaling Pathway



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Caption: Simplified signaling pathway of Celecoxib's mechanism of action.

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